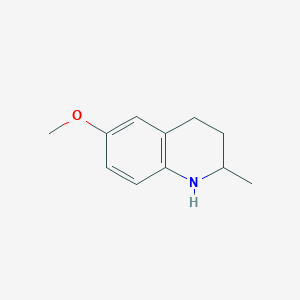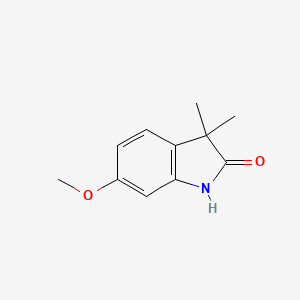
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Overview
Description
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline: is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₇N. It is a saturated form of isoquinoline and exists as one of the stereoisomers of decahydroisoquinoline. This compound is notable for its structural features, which include a bicyclic system with a nitrogen atom incorporated into one of the rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring system, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
trans-Decahydroisoquinoline: Another stereoisomer with different spatial arrangement of atoms.
Tetrahydroisoquinoline: A partially saturated form of isoquinoline with different chemical properties.
Isoquinoline: The unsaturated parent compound with distinct reactivity and applications.
Uniqueness: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The cis configuration allows for distinct interactions with molecular targets compared to its trans counterpart .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
NENLYAQPNATJSU-DTWKUNHWSA-N |
Isomeric SMILES |
C1CC[C@@H]2CNCC[C@@H]2C1 |
Canonical SMILES |
C1CCC2CNCCC2C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8806847.png)









